molecular formula C20H19N3O4S B3536831 N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide

N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide

Cat. No. B3536831
M. Wt: 397.4 g/mol
InChI Key: MLOZXLARSGXAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide, also known as MS023, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription regulation and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. MS023 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to a decrease in the expression of genes involved in cancer cell proliferation, inflammation, and cardiovascular disease.
Biochemical and Physiological Effects
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cancer cell proliferation. In immune cells, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In animal models of cardiovascular disease, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to reduce the formation of atherosclerotic plaques, leading to an improvement in vascular function.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has several advantages as a research tool, including its potency, selectivity, and availability. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to have potent inhibitory effects on BET proteins at low concentrations, making it a valuable tool for studying the role of BET proteins in disease. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is also highly selective for BET proteins, minimizing off-target effects. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is commercially available, making it easily accessible for researchers. However, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has some limitations, including its solubility and stability. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is poorly soluble in water, making it difficult to use in some experiments. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is also unstable in some conditions, requiring careful storage and handling.

Future Directions

There are several future directions for the research on N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide. One direction is to further investigate the role of BET proteins in disease and identify new disease indications for N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide. Another direction is to optimize the synthesis method of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide to improve its yield, purity, solubility, and stability. A third direction is to develop new derivatives of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide with improved pharmacokinetic and pharmacodynamic properties. A fourth direction is to conduct clinical trials of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide in humans to evaluate its safety and efficacy as a therapeutic agent for cancer, inflammation, and cardiovascular disease. Overall, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has the potential to be a valuable tool for studying the role of BET proteins in disease and a promising therapeutic agent for various diseases.

Scientific Research Applications

N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has shown potent anti-proliferative effects in various types of cancer cells, including leukemia, lymphoma, and solid tumors. N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In inflammation, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in inflammation. In cardiovascular disease, N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide has been shown to reduce the formation of atherosclerotic plaques in animal models.

properties

IUPAC Name

N-[2-methoxy-4-[(3-methylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-5-3-7-16(11-14)23-28(25,26)17-8-9-18(19(12-17)27-2)22-20(24)15-6-4-10-21-13-15/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOZXLARSGXAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.